![molecular formula C12H14BrF2N B3141971 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine CAS No. 494773-06-7](/img/structure/B3141971.png)

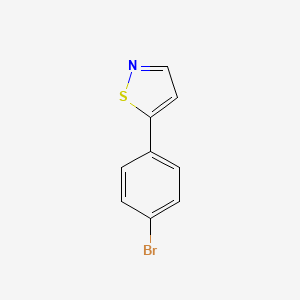

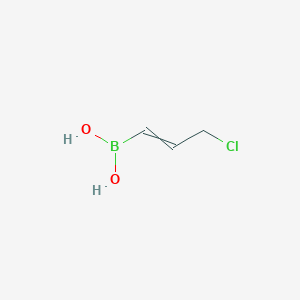

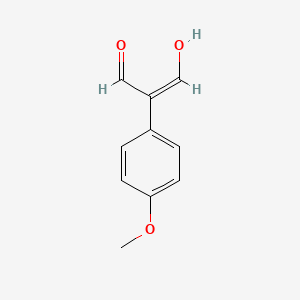

1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine

Overview

Description

The compound “1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine” is a complex organic molecule. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For instance, dihydropyridine derivatives are synthesized using the Hantzsch reaction . Another method involves dichlorination of the oxime substrate followed by treatment with excess base and an immobilized thiourea species .Scientific Research Applications

Synthesis of Brominated Compounds

Brominated compounds are essential in the synthesis of various pharmaceuticals and materials. For example, 2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis of such compounds often involves cross-coupling reactions or diazotization, highlighting the importance of developing practical and efficient synthesis methods for brominated compounds, which may relate to the synthesis and application potential of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine in pharmaceutical manufacturing (Qiu et al., 2009).

Chemosensors Development

The development of chemosensors for detecting metal ions, anions, and neutral molecules is a significant application area for specialized chemical compounds. For instance, derivatives based on 4-methyl-2,6-diformylphenol have been used to develop chemosensors with high selectivity and sensitivity for various analytes, showcasing the potential for this compound in creating novel chemosensors for environmental monitoring, biomedical applications, and research tools (Roy, 2021).

Agricultural Applications

Compounds like 1-methylcyclopropene demonstrate the role of chemical research in agriculture, particularly in ethylene inhibition to extend the shelf life of fruits and vegetables. This application underscores the potential utility of similar compounds in enhancing food security and reducing waste, suggesting possible agricultural applications for this compound in regulating plant growth or protecting crops from pests (Blankenship & Dole, 2003).

Environmental Monitoring and Safety

The study and development of methods for the controlled release of gaseous or volatile active compounds, like fumigants and ethylene regulators, are crucial for improving the safety and quality of fresh produce. Research in this area could inform applications of this compound in environmental science, particularly if it can be formulated for controlled release in agricultural or industrial contexts to manage pests, diseases, or ripening processes in a more environmentally friendly manner (Chen et al., 2020).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that compounds with similar structures have shown to interact with their targets in a way that results in significant biological changes . For instance, some pyrazole derivatives have shown superior antipromastigote activity, which was justified by a molecular docking study conducted on Lm-PTR1 .

Biochemical Pathways

Related compounds have been found to affect various biochemical pathways, leading to their antileishmanial and antimalarial activities .

Result of Action

Related compounds have shown significant inhibition effects against certain pathogens .

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-4,4-difluoropiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrF2N/c13-11-3-1-10(2-4-11)9-16-7-5-12(14,15)6-8-16/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHJASPBYPCTML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B3141898.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B3141900.png)

![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone](/img/structure/B3141962.png)

![9-Aminomethyl-1-methyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undecan-9-ol](/img/structure/B3141977.png)